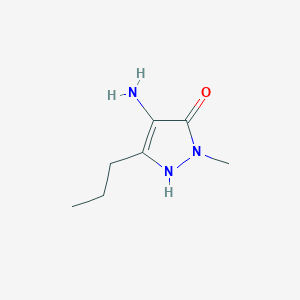

4-amino-1-methyl-3-propyl-1H-pyrazol-5-ol

Description

4-Amino-1-methyl-3-propyl-1H-pyrazol-5-ol is a pyrazole derivative characterized by a hydroxyl (-OH) group at position 5, an amino (-NH₂) group at position 4, and alkyl substituents (methyl and propyl) at positions 1 and 3, respectively. Pyrazole derivatives are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their hydrogen-bonding capabilities and structural versatility .

Properties

Molecular Formula |

C7H13N3O |

|---|---|

Molecular Weight |

155.20 g/mol |

IUPAC Name |

4-amino-2-methyl-5-propyl-1H-pyrazol-3-one |

InChI |

InChI=1S/C7H13N3O/c1-3-4-5-6(8)7(11)10(2)9-5/h9H,3-4,8H2,1-2H3 |

InChI Key |

YVOWDNVFFFDXNE-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(C(=O)N(N1)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-methyl-3-propyl-1H-pyrazol-5-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-ol with propylamine in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the use of solvents such as chloroform, ethyl acetate, and methanol to dissolve the reactants and facilitate the reaction. The product is then isolated and purified using techniques like distillation and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-amino-1-methyl-3-propyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrazoles, which have significant applications in medicinal chemistry .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Activities

This compound serves as a crucial building block in the synthesis of various pharmacologically active agents, including:

- Antimicrobial Agents : Pyrazole derivatives have shown efficacy against a range of bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Gram-negative bacteria. For instance, a study demonstrated that derivatives of 4-amino-1-methyl-3-propyl-1H-pyrazol-5-ol exhibited sub-micromolar activity against these pathogens .

- Anti-inflammatory Agents : Numerous studies have highlighted the anti-inflammatory properties of pyrazole derivatives. For example, compounds synthesized from this compound were tested for their ability to inhibit cyclooxygenase enzymes (COX) and showed promising results comparable to established anti-inflammatory drugs like diclofenac .

- Anticancer Activity : Research has indicated that pyrazole derivatives can inhibit tumor cell growth. A notable study reported that certain synthesized compounds demonstrated significant antiproliferative activity against various cancer cell lines .

Agrochemicals

Pesticidal Properties

The unique chemical structure of this compound makes it suitable for developing agrochemicals. Its derivatives have been explored for their potential as herbicides and fungicides, providing an avenue for enhancing agricultural productivity while managing pest resistance .

Materials Science

Synthesis of Functional Materials

In materials science, this compound has been utilized in the synthesis of advanced materials such as liquid crystals and UV stabilizers. The incorporation of pyrazole moieties into polymeric systems has been shown to improve thermal stability and photostability, making them valuable for various industrial applications .

Case Study 1: Antimicrobial Efficacy

A study published in Nature reported the synthesis of a series of pyrazole derivatives based on this compound, which were tested against bacterial strains including E. coli and S. aureus. The most effective derivative exhibited an MIC value of 0.125 mg/mL against S. aureus, highlighting the compound's potential as a lead structure for new antibiotics .

Case Study 2: Anti-inflammatory Activity

In a clinical trial assessing the anti-inflammatory effects of pyrazole derivatives, compounds derived from this compound were evaluated in a carrageenan-induced rat paw edema model. The results indicated that several derivatives significantly reduced inflammation, outperforming standard treatments like ibuprofen .

Data Tables

Mechanism of Action

The mechanism of action of 4-amino-1-methyl-3-propyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, such as phosphodiesterases, by binding to their active sites and blocking their activity. This inhibition can lead to various physiological effects, including vasodilation and anti-inflammatory responses .

Comparison with Similar Compounds

Key Observations :

Substituent Effects: The propyl group in the target compound introduces linear alkyl chain effects, increasing lipophilicity compared to isopropyl in , which enhances steric hindrance . Hydroxyl and amino groups in the target compound enable stronger hydrogen-bonding interactions than keto or urea groups in analogues, influencing solubility and crystal packing .

Hydrogen-Bonding Patterns: The target compound’s -OH and -NH₂ groups likely form bifurcated hydrogen bonds, contrasting with the single hydrogen-bond donor sites in 4-isopropyl-1H-pyrazol-3-amine . Etter’s graph set analysis () suggests such patterns could lead to distinct supramolecular architectures .

Biological Relevance :

- Compounds with urea moieties (e.g., MK13) exhibit enhanced binding to biological targets like kinases, whereas the target compound’s hydroxyl group may favor metal coordination or polar interactions .

Biological Activity

4-Amino-1-methyl-3-propyl-1H-pyrazol-5-ol (commonly referred to as AMPP) is a pyrazole derivative that has garnered attention due to its diverse biological activities. This compound is structurally characterized by the presence of an amino group and a methyl group at specific positions on the pyrazole ring, which contribute to its pharmacological properties. This article provides a comprehensive overview of the biological activity of AMPP, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of AMPP typically involves multi-step chemical reactions, often starting from simpler pyrazole derivatives. Key methods include:

- Bromination and Ammoniation : A common approach involves brominating 1-methyl-3-n-propyl-pyrazole followed by ammoniation to yield AMPP as an intermediate for other pharmaceutical compounds like sildenafil .

- Environmental Considerations : Recent methods emphasize safer and more environmentally friendly synthetic routes, minimizing hazardous by-products .

Biological Activity

AMPP exhibits a range of biological activities that are being explored for therapeutic applications:

Antioxidant Activity

AMPP has shown significant antioxidant properties in various assays. For instance, it demonstrated high radical-binding activity comparable to established antioxidants like Trolox in the ABTS test. The antioxidant activity is attributed to the ability of the compound to scavenge free radicals effectively .

Antimicrobial Properties

Research indicates that AMPP possesses antimicrobial effects against several bacterial strains. Its mechanism involves disrupting bacterial cell membranes, leading to cell lysis and death. Studies have reported varying degrees of effectiveness depending on the bacterial species tested .

Anticancer Potential

AMPP has been evaluated for its anticancer properties, particularly against human cancer cell lines such as HeLa and MCF-7. It was found to induce apoptosis in cancer cells by modulating key signaling pathways, including downregulation of Bcl-2 and upregulation of Bax, which are critical for apoptosis regulation .

Table 1: Summary of Biological Activities of AMPP

The biological activity of AMPP can be attributed to several mechanisms:

- Radical Scavenging : The presence of the amino group allows for hydrogen bonding with free radicals, enhancing its radical-scavenging ability.

- Cell Cycle Modulation : AMPP affects cell cycle progression in cancer cells, particularly blocking the G2/M phase, which is crucial for cancer therapy .

- Enzyme Inhibition : Preliminary studies suggest that AMPP may inhibit certain enzymes involved in oxidative stress pathways, further contributing to its antioxidant effects .

Case Studies

Recent studies have highlighted the potential of AMPP in treating oxidative stress-related diseases. For example, a study demonstrated that derivatives of AMPP could significantly reduce oxidative damage in neuronal cell models, suggesting its applicability in neurodegenerative disease treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.